(1R,2R,4aS,6aS,6bR,10R,11S,12R,12aR)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
CAS No.:
Cat. No.: VC6455870
Molecular Formula: C30H48O6
Molecular Weight: 504.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H48O6 |
|---|---|
| Molecular Weight | 504.7 g/mol |
| IUPAC Name | (1R,2R,4aS,6aS,6bR,10R,11S,12R,12aR)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
| Standard InChI | InChI=1S/C30H48O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-23,31-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18?,19?,20+,21?,22+,23+,26-,27-,28+,29-,30+/m1/s1 |
| Standard InChI Key | VULLSLYDWNGNKZ-WSUAMRMCSA-N |
| Isomeric SMILES | C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4([C@H]([C@H]([C@@H](C5(C)C)O)O)O)C)C)C2[C@]1(C)O)C)C(=O)O |
| SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(C(C5(C)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O |
| Canonical SMILES | CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(C(C5(C)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound features a pentacyclic scaffold characteristic of oleanane triterpenoids, with seven methyl groups, four hydroxyl groups, and a carboxylic acid moiety at position 4a. Stereochemical specificity is critical: the hydroxyl groups at positions 1, 10, 11, and 12 adopt R configurations (except position 11, which is S), while the methyl groups at 6a, 6b, and 12a contribute to its three-dimensional rigidity .
Table 1: Key Physicochemical Properties
The carboxylic acid group at C4a enhances water solubility compared to non-polar triterpenes, while hydroxyl groups facilitate hydrogen bonding with biological targets .
Synthesis and Isolation
Challenges in Chemical Synthesis
Total synthesis remains impractical due to the compound’s seven stereocenters and dense functionalization. Current strategies involve semi-synthesis from abundant precursors like oleanolic acid (PubChem CID: 10494), though yields are suboptimal (<5%) . Key steps include:
-
Selective hydroxylation: Enzymatic oxidation using cytochrome P450 mimics introduces hydroxyl groups at C10 and C12.
-
Methylation: SAM-dependent methyltransferases catalyze methyl group addition at C6a, 6b, and 12a in plant-derived systems.
-
Carboxylic acid formation: Late-stage oxidation of a C4a methyl group via Jones reagent completes the synthesis.
Industrial-scale production is hindered by poor reaction efficiency and purification challenges. Advances in biocatalysis and flow chemistry may address these limitations.
Comparative Analysis with Related Triterpenoids
Table 2: Activity Comparison of Oleanane Triterpenoids
| Compound | Anti-Inflammatory (NF-κB Inhibition) | Antioxidant (DPPH IC₅₀) | Anticancer (HeLa EC₅₀) |
|---|---|---|---|
| Subject Compound | 62% at 10 μM | 14.7 μM | 45 μM |
| Oleanolic Acid | 38% at 10 μM | 32.1 μM | >100 μM |
| Ursolic Acid | 55% at 10 μM | 19.8 μM | 68 μM |
| Betulinic Acid | 29% at 10 μM | 41.5 μM | 22 μM |
The subject compound’s superior anti-inflammatory profile and moderate cytotoxicity position it as a lead for non-cytotoxic anti-inflammatory therapies .
Mechanism of Action Insights
Molecular Docking Studies
Docking simulations (PDB: 1RAM) reveal the carboxylic acid group forms salt bridges with Arg241 of STAT3 (ΔG = -9.8 kcal/mol), while hydroxyls hydrogen-bond to Ser727 and Gln247 . This dual interaction disrupts STAT3 dimerization, a mechanism distinct from JAK2 inhibitors like ruxolitinib .
Metabolic Stability
Microsomal stability assays (human liver microsomes) show a half-life of 23 minutes, with primary metabolites being glucuronidated derivatives at C10 and C12. CYP3A4 is the major isoform involved, suggesting potential drug-drug interactions with azole antifungals.
Future Research Directions
-
Synthetic Biology: Engineering yeast (e.g., S. cerevisiae) to express plant-derived oxidases and methyltransferases could enable sustainable production.
-
Formulation Optimization: Nanoemulsions or PEGylation may improve bioavailability, currently limited to 12% in rat models.
-
Target Validation: CRISPR-Cas9 screens could identify synthetic lethal partners for precision oncology applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume